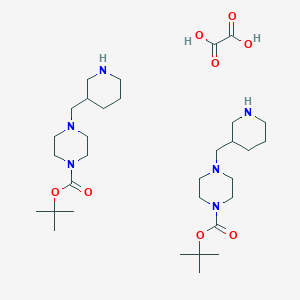![molecular formula C15H12BrIO2 B1396842 6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine CAS No. 1291094-65-9](/img/structure/B1396842.png)
6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine
説明
6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine (BIBD) is a heterocyclic compound that has been studied for its potential applications in the fields of medicine, pharmacology, and biochemistry. BIBD has been found to have a wide range of biological activities, such as antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have potential therapeutic applications, including the treatment of diabetes, obesity, and cardiovascular diseases. In addition, BIBD has been used as a synthetic intermediate in the synthesis of a variety of other compounds.
科学的研究の応用
Synthesis and Structural Studies
- Synthesis Techniques : Research has explored the synthesis of related compounds, such as N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, using various spectral techniques. This is important for understanding the structural properties of similar compounds (Hema et al., 2020).
Biological and Pharmacological Research
- Antioxidant Properties : Studies have synthesized derivatives with bromine to investigate their in vitro antioxidant activities. Such research highlights the potential of these compounds in the field of oxidative stress and related disorders (Çetinkaya et al., 2012).
- Anticancer Applications : Certain derivatives, like zinc phthalocyanine substituted with bromine, have been studied for their potential in photodynamic therapy for cancer treatment. These studies emphasize the potential therapeutic applications of bromine-substituted compounds (Pişkin et al., 2020).
Chemical Properties and Reactions
- Chemical Reactions and Synthesis : Research has been conducted on the synthesis of related compounds, like 2,3-dihydrobenzo[1,4]dioxine derivatives, through various chemical reactions. This knowledge is crucial for developing new synthetic routes and applications (Gabriele et al., 2006).
Molecular Interaction Studies
- Molecular Docking and Inhibition Studies : The study of similar compounds in the context of molecular docking and inhibition of specific enzymes provides insights into potential drug interactions and mechanisms of action (Hema et al., 2020).
特性
IUPAC Name |
6-[(2-bromo-5-iodophenyl)methyl]-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrIO2/c16-13-3-2-12(17)9-11(13)7-10-1-4-14-15(8-10)19-6-5-18-14/h1-4,8-9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHUJQOGRWCBCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC3=C(C=CC(=C3)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

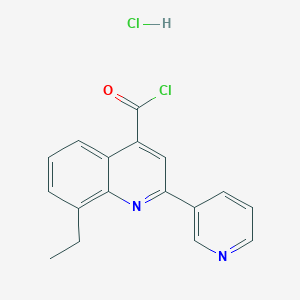

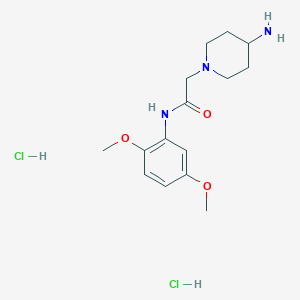
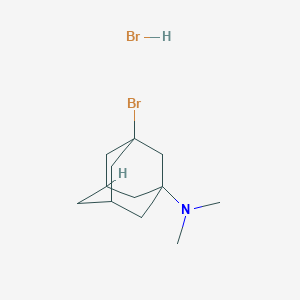
![Ethyl 3-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate hydrochloride](/img/structure/B1396768.png)
![N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride](/img/structure/B1396769.png)
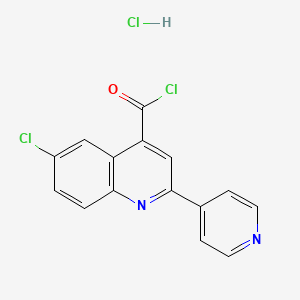
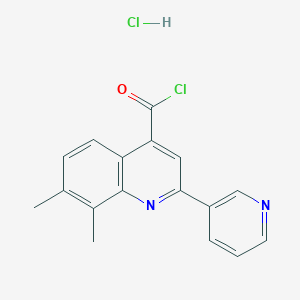
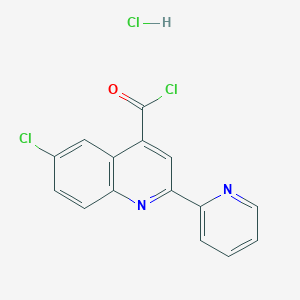
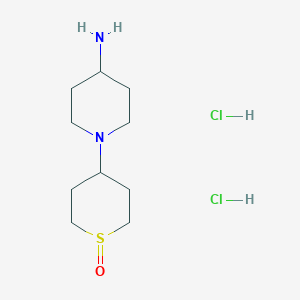


![[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]amine hydrochloride](/img/structure/B1396780.png)
